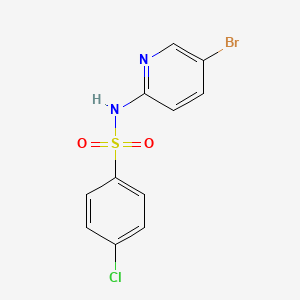![molecular formula C23H24N4O2S B2544381 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-44-5](/img/structure/B2544381.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be a derivative of triazolo isoquinoline, incorporating a thiazolo moiety and an ethoxyphenyl group. This structure suggests potential biological activity, possibly in the realm of antimicrobial properties, as seen with other similar compounds.
Synthesis Analysis
The synthesis of related triazolo isoquinoline derivatives has been reported through a multi-step process starting from 2-phenylethan-1-ol derivatives. A key step involves a 1,3-dipolar [3+2] cycloaddition of azomethine imine and ethyl cyanoformate, which is an uncommon reaction protocol . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, with modifications to incorporate the thiazolo and ethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of triazolo isoquinoline derivatives is characterized by the presence of a triazole ring fused to an isoquinoline moiety. The compound would also include a thiazolo ring, which is a sulfur-containing heterocycle, and an ethoxyphenyl group, which could influence the molecule's electronic properties and conformation. The exact structure would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and HRMS .
Chemical Reactions Analysis
Triazolo isoquinoline derivatives can undergo various chemical reactions. For instance, the hydrolysis of ester and benzoyl groups can be achieved in a single step, followed by coupling with amines to generate new derivatives . Additionally, the presence of reactive sites such as the thiazolo ring and the triazole moiety could allow for further functionalization or participation in biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their elemental composition, IR, 1H-NMR, and mass spectral data . These properties are influenced by the presence of heteroatoms, the rigidity of the fused ring systems, and the substituents attached to the core structure. The antimicrobial activity screening of similar compounds suggests that the compound may also possess biological activities worth investigating .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some novel triazole derivatives, including structures similar to 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Biological Evaluation
The compound is part of a broader class of novel compounds developed for potential biological activities. For instance, related compounds have been synthesized and tested for their ability to terminate pregnancy in animal models, highlighting the compound's relevance in pharmacological and therapeutic research (Sartori, Consonni, & Omodei-sale, 1981).
Heterocyclic Compound Synthesis
The compound belongs to a category of heterocyclic compounds with potential antimicrobial activities. Such compounds are synthesized through various chemical reactions and evaluated for their antimicrobial properties, suggesting their application in discovering new antimicrobial drugs (Abdel-Mohsen, 2003).
Routes to Fused Isoquinolines
The synthesis of related isoquinoline derivatives, including fused isoquinolines, has been explored through different chemical routes. These synthetic pathways offer insights into the versatile chemistry of isoquinolines and their potential applications in various fields of chemical research (Awad et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-29-19-10-8-17(9-11-19)20(21-22(28)27-23(30-21)24-15(2)25-27)26-13-12-16-6-4-5-7-18(16)14-26/h4-11,20,28H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIYCRRASKHRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)
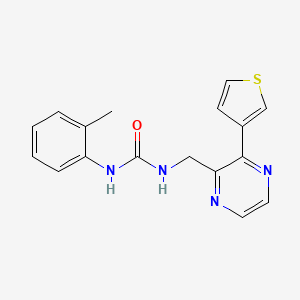
![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)
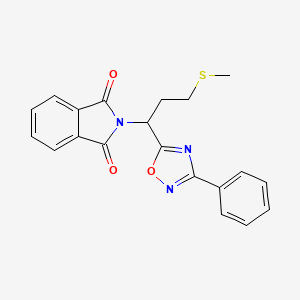
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
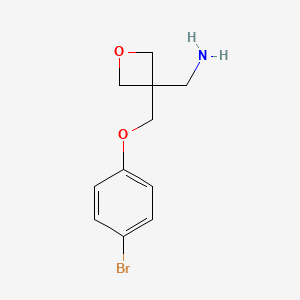
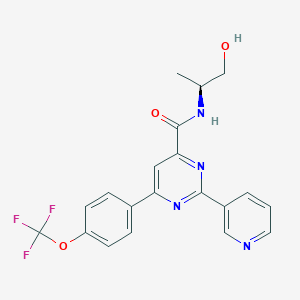
![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)
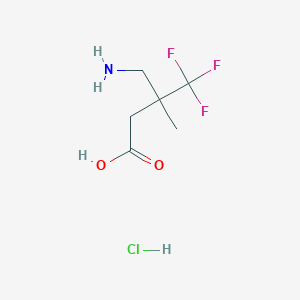
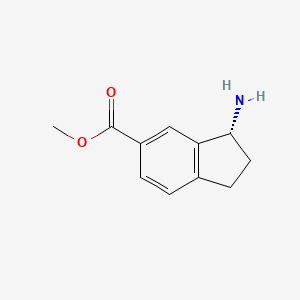
![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
